molecular formula C3H12Cl2N2 B1416783 Propylhydrazine dihydrochloride CAS No. 70629-59-3

Propylhydrazine dihydrochloride

Cat. No. B1416783
CAS RN: 70629-59-3
M. Wt: 147.04 g/mol
InChI Key: VADOWJSGPWJEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propylhydrazine dihydrochloride is a chemical compound with the molecular formula C3H12Cl2N2 . It is a derivative of hydrazine.


Molecular Structure Analysis

The molecular formula of propylhydrazine dihydrochloride is C3H12Cl2N2 . The InChI code is 1S/C3H10N2.2ClH/c1-2-3-5-4;;/h5H,2-4H2,1H3;2*1H . The molecular weight is 147.05 g/mol .


Physical And Chemical Properties Analysis

Propylhydrazine dihydrochloride is a powder with a melting point of 127-130°C . It has a molecular weight of 147.05 g/mol .

Scientific Research Applications

Tumor Induction in Mice

Propylhydrazine dihydrochloride has been studied for its potential to induce tumors. In one study, solutions of propylhydrazine dihydrochloride were administered in the drinking water of Swiss mice, leading to a significant incidence of lung tumors. The results demonstrated the tumorigenicity of this chemical, underlining its potential risks in environmental and occupational exposure (Nagel, Shimizu, & Tóth, 1975).

Immunologic Surveillance in Colon Carcinoma

Another research utilized a dimethylhydrazine dihydrochloride-induced rat model to study immunologic surveillance against chemically induced primary colon carcinoma. The study revealed that a properly timed administration of antithymocyte globulin led to earlier tumor appearance, increased numbers of tumors, and increased multiplicity of gastrointestinal tumors, supporting the role of the immune system in suppressing tumor growth (Bansal, Mark, Bansal, & Rhoads, 1978).

Anti-Inflammatory Activity

Study on Anti-Inflammatory Effects

A study investigated the anti-inflammatory effects of a derivative of hydrazine dihydrochloride, specifically N, N′-bis(3-dimethylamino-1-phenyl-propylidene)hydrazine dihydrochloride. The compound was evaluated for its effectiveness against carrageenan-induced edema and hyaluronidase-induced vascular permeability, showing inhibitory effects on inflammation and a tendency to decrease capillary permeability (Gul, Suleyman, & Gul, 2009).

Cancer Research

Colon Carcinogenesis Study

Research on colon carcinogenesis used a single dose of dimethylhydrazine dihydrochloride in rats, examining the development of colon tumors. The study indicated that a high incidence of colon tumors can be induced by a single dose of this compound after a specific latency period, providing insights into the dose- and time-response relationship in colon carcinogenesis (Glauert & Weeks, 1989).

Safety And Hazards

Exposure to small amounts of hydrazine and its derivatives can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . Propylhydrazine dihydrochloride is harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation .

Future Directions

While specific future directions for propylhydrazine dihydrochloride are not mentioned in the search results, it’s worth noting that hydrazines and their derivatives continue to be of interest in various fields, including the military and aviation industries .

properties

IUPAC Name

propylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.2ClH/c1-2-3-5-4;;/h5H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADOWJSGPWJEKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propylhydrazine dihydrochloride

CAS RN

70629-59-3
Record name propylhydrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propylhydrazine dihydrochloride
Reactant of Route 2
Propylhydrazine dihydrochloride
Reactant of Route 3
Propylhydrazine dihydrochloride
Reactant of Route 4
Propylhydrazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Propylhydrazine dihydrochloride
Reactant of Route 6
Propylhydrazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.